molecular formula C18H10ClNOS B2414134 (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478260-41-2

(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No. B2414134
CAS RN: 478260-41-2
M. Wt: 323.79
InChI Key: YMVQQAIMBSQYIM-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone” is a chemical compound with the molecular formula C18H10ClNOS . It belongs to the class of compounds known as thienoquinolines, which are substantial structural units in the domain of medicinal chemistry due to their myriad bioactivities .


Synthesis Analysis

An efficient, mild, and convenient protocol for the synthesis of aryl (thieno [2,3- b ]quinolin-2-yl)methanone and 2- (2-aroyl-2,3-dihydrothieno [2,3- b ]quinolin-3-yl)-1-arylethanone derivatives from readily available starting materials via a sequential multi-component reaction has been developed . The products were obtained with excellent yield (85–95%) within short reaction times (25-30 min) in DMF at room temperature .


Molecular Structure Analysis

The structures of all synthesized compounds were characterized using IR, 1 H NMR, 13 C NMR, and mass spectral data and elemental analysis .


Chemical Reactions Analysis

The synthesis of “(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone” involves a multi-component reaction . This process is efficient and convenient, yielding excellent results within a short reaction time .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antitumor Activity

Novel thiophene derivatives have been synthesized and assessed for antitumor activity towards various human cancer cell lines . Some of these compounds have shown excellent antitumor activities, exhibiting optimal cytotoxic effect against the cancer cell lines .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules have been used in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives have also been used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Antibacterial Activity

Some newly synthesized thiophene derivatives have been evaluated for their in vitro antibacterial activity against various bacteria . This suggests potential applications in the development of new antibacterial agents.

properties

IUPAC Name

(2-chlorophenyl)-thieno[2,3-b]quinolin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNOS/c19-14-7-3-2-6-13(14)17(21)16-10-12-9-11-5-1-4-8-15(11)20-18(12)22-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVQQAIMBSQYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone

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